

Capmatinib Degradation Pathways and Stability Profile

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Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

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The following table summarizes the stability profile of capmatinib under various forced degradation conditions, as identified in regulatory-quality stability studies [1] [2].

Stress Condition	Stability Outcome	Major Degradation Products (DPs) Formed
Acidic Hydrolysis	Degrades	DP1 [1]
Basic Hydrolysis	Degrades	DP1 [1]
Oxidative Stress	Stable (Solid State); Degrades (Solution)	Information missing
Photolytic Stress	Degrades	DP2, DP3 [1]
Thermal Stress (Solid)	Stable	None reported [1] [2]
Neutral Hydrolysis	Stable	None reported [1]

Key Structural Insights:

- **DP1:** Formed under both acidic and basic conditions, suggesting a common hydrolysis mechanism in solution [1].
- **DP2 & DP3:** Formed specifically under photolytic stress. One study isolated and confirmed the structure of DP2 using ¹H NMR spectroscopy [1].

Stability-Indicating Analytical Method (Example Protocol)

Here is a detailed methodology for a stability-indicating RP-HPLC method, developed and validated as per ICH guidelines, suitable for quantifying capmatinib and separating it from its degradation products [2].

Parameter	Specification
Objective	To separate and accurately quantify capmatinib in the presence of its degradation products.
Chromatographic System	Enable C18 Kromasil (250 mm × 4.6 mm; 5 μm) or equivalent [2].
Mobile Phase	Methanol:Water (70:30 % v/v) [2].
Flow Rate	1.0 mL/min [2].
Column Temperature	40 °C [2].
Detection Wavelength	233 nm [2].
Injection Volume	20 μL [2].
Run Time	~4 minutes [2].
Sample Concentration	100 μg/mL [2].
Diluent	Methanol [2].
System Suitability	The method should achieve a symmetric peak (tailing factor ~1.22) and a high number of theoretical plates (>9000) [2].

Forced Degradation Sample Preparation:

- **Acid/Base Hydrolysis:** Dissolve capmatinib API in methanol and treat with 0.5 N HCl or 0.5 N NaOH for 30-60 minutes at room temperature. Neutralize with an equivalent molar amount of base or acid before dilution [2].
- **Oxidation:** Expose the API solution to hydrogen peroxide (e.g., 3% v/v) for 24 hours [2].
- **Photostability:** Spread the solid API in a thin layer in a petri dish and expose to sunlight (e.g., 1.2 million lux hours) or a controlled light source [1] [2].
- **Thermal Stability:** Place the solid API in a hot air oven at 105°C for 72 hours [2].

Frequently Asked Questions (FAQs)

Q1: What are the critical stability parameters to control during capmatinib storage? Based on forced degradation studies, capmatinib is highly susceptible to hydrolysis (acid/base) and photodegradation. It is crucial to protect the drug from moisture and light. The solid API is thermally stable, but solutions require careful control of pH and storage away from light [1] [2].

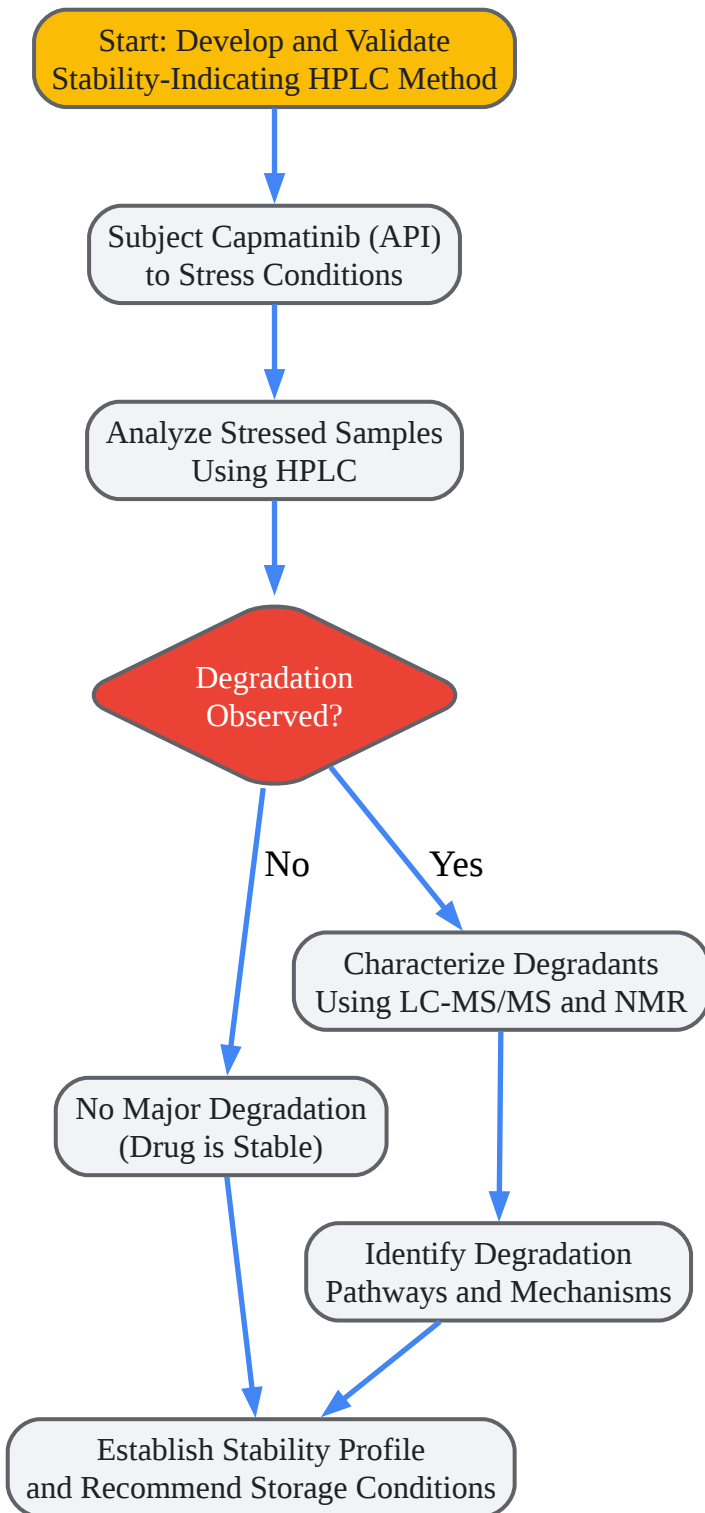
Q2: Which analytical techniques are used to characterize capmatinib degradation products? The primary technique for separation and quantification is RP-HPLC. For structural elucidation of unknown degradation products, researchers use:

- **Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS):** For high-resolution mass determination and fragmentation studies [1].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** For definitive structural confirmation, especially after isolation of the degradant [1].

Q3: Is a stability-indicating method available for capmatinib in biological matrices? While the methods detailed here are for the bulk drug substance (API), several studies have reported quantitative analysis of capmatinib and its metabolites in biological fluids like plasma [1]. These bioanalytical methods are distinct from the stability-indicating methods for the API.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for conducting a forced degradation study.



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